An In-depth Technical Guide to 6-Bromo-8-methylisoquinolin-3-amine: A Heterocyclic Scaffold for Advanced Research
An In-depth Technical Guide to 6-Bromo-8-methylisoquinolin-3-amine: A Heterocyclic Scaffold for Advanced Research
Abstract
This technical guide provides a comprehensive scientific overview of 6-Bromo-8-methylisoquinolin-3-amine, a substituted isoquinoline of significant interest to medicinal chemists, researchers, and drug development professionals. The isoquinoline core is a well-established "privileged structure" in pharmacology, forming the basis of numerous therapeutic agents.[1] This document delineates the molecular structure, predicted physicochemical properties, and plausible synthetic strategies for this specific derivative. Furthermore, it explores the potential applications in drug discovery, drawing parallels from structurally analogous compounds known for their biological activities, particularly as kinase inhibitors.[2] Detailed hypothetical protocols for synthesis and characterization are provided to guide researchers in their experimental design. Safety, handling, and storage considerations based on data from related halo-isoquinolines are also summarized to ensure safe laboratory practices.
Molecular Identity and Physicochemical Properties
The foundational step in evaluating any compound for research and development is to establish its precise molecular identity and understand its fundamental physicochemical characteristics.
Chemical Structure
6-Bromo-8-methylisoquinolin-3-amine is a heterocyclic aromatic compound featuring an isoquinoline nucleus. The structure is characterized by a bromine atom at position 6, a methyl group at position 8, and an amine group at position 3.
Caption: 2D Structure of 6-Bromo-8-methylisoquinolin-3-amine.
Nomenclature and Identifiers
A consistent and accurate system of nomenclature is critical for database searching and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 6-Bromo-8-methylisoquinolin-3-amine |
| CAS Number | 891785-28-7 (for 6-Bromoisoquinolin-3-amine)[3][4] |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C(C=N2)N)C(=C1)Br |
| InChI Key | (Predicted) |
Note: A specific CAS number for the 8-methyl derivative was not found in public databases at the time of this writing. The CAS for the parent compound without the methyl group is provided for reference.
Predicted Physicochemical Properties
While experimental data is scarce, computational models provide valuable estimates for guiding experimental design, such as solubility and chromatography method development.
| Property | Predicted Value | Rationale / Comparison |
| Physical State | Solid | Analogous compounds like 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one are white solids.[5] |
| Melting Point | >200 °C | Aromatic heterocyclic amines often have high melting points due to intermolecular hydrogen bonding and crystal packing forces. |
| pKa (Most Basic) | 4.5 - 5.5 | The isoquinoline nitrogen is the most basic site; its pKa is influenced by the electron-withdrawing bromine and electron-donating amine/methyl groups. |
| cLogP | ~3.0 - 3.5 | The lipophilicity is increased by the bromo and methyl groups, balanced by the polar amine group. |
Proposed Synthetic Pathways
The absence of a commercially available source for 6-Bromo-8-methylisoquinolin-3-amine necessitates a robust and logical synthetic strategy. The following proposed workflow is based on established and reliable organic chemistry transformations for constructing functionalized isoquinoline systems.[6]
Retrosynthetic Analysis and Forward Synthesis Workflow
A logical retrosynthetic approach involves disconnecting the key functional groups to arrive at simpler, more accessible starting materials. The primary disconnections are the C-N bond of the 3-amino group and the C-Br bond, or alternatively, constructing the isoquinoline ring with the substituents already in place.
Caption: Proposed synthetic workflow for 6-Bromo-8-methylisoquinolin-3-amine.
Experimental Protocol: Key Transformation (Buchwald-Hartwig Amination)
The final amination step is critical for introducing the 3-amino functionality. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, and its selection here is based on its high functional group tolerance and typically high yields for amination of heteroaromatic halides.
Objective: To synthesize 6-Bromo-8-methylisoquinolin-3-amine from 3,6-Dibromo-8-methylisoquinoline.
Materials:
-
3,6-Dibromo-8-methylisoquinoline (1.0 eq)
-
Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis) or an ammonia salt with a suitable base.
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.2 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen). The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial as it facilitates the reductive elimination step, which is often rate-limiting in C-N bond formation.
-
Reagent Addition: Add 3,6-Dibromo-8-methylisoquinoline and the ammonia source to the flask. The use of an ammonia surrogate like benzophenone imine is often preferred over gaseous ammonia for easier handling and improved reaction control.
-
Solvent and Reflux: Add the anhydrous solvent via syringe. The reaction mixture is then heated to reflux (typically 80-110 °C) and stirred vigorously.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis (if using surrogate): If an imine surrogate was used, the crude product is treated with aqueous acid (e.g., 1M HCl) to hydrolyze the imine and reveal the primary amine.
-
Final Purification: The final product is purified by column chromatography on silica gel to yield pure 6-Bromo-8-methylisoquinolin-3-amine.
Spectroscopic Profile and Characterization
Full spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted data based on the proposed structure.
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic Protons (4H): Multiple signals between δ 7.0-9.0 ppm. -NH₂ Protons (2H): A broad singlet, chemical shift dependent on solvent and concentration. -CH₃ Protons (3H): A sharp singlet around δ 2.5 ppm. |
| ¹³C NMR | Aromatic Carbons: 9 distinct signals expected in the aromatic region (δ 110-155 ppm). Methyl Carbon: 1 signal in the aliphatic region (δ ~20 ppm). |
| Mass Spec (HRMS) | Molecular Ion (M⁺): A characteristic doublet for [M]⁺ and [M+2]⁺ in a ~1:1 ratio, confirming the presence of one bromine atom. Expected m/z for C₁₀H₉⁷⁹BrN₂ would be ~235.997. |
| IR Spectroscopy | N-H Stretch: A pair of medium peaks around 3300-3500 cm⁻¹ (primary amine). Aromatic C-H Stretch: Peaks >3000 cm⁻¹. C=C and C=N Stretch: Multiple sharp peaks in the 1500-1650 cm⁻¹ region. C-Br Stretch: A strong peak in the 500-650 cm⁻¹ region. |
Potential Applications in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry. The specific substitution pattern of 6-Bromo-8-methylisoquinolin-3-amine suggests several promising avenues for investigation.
Kinase Inhibition
Many FDA-approved kinase inhibitors are based on scaffolds like quinoline and quinazoline.[2] These structures often act as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region. The 3-amino group on the isoquinoline ring is well-positioned to act as a hydrogen bond donor, mimicking this interaction. The 6-bromo and 8-methyl groups can be used to probe deeper pockets within the ATP-binding site to enhance potency and selectivity.
Caption: Interaction model of the scaffold with a kinase active site.
Other Therapeutic Areas
-
Oncology: Beyond kinase inhibition, substituted quinolines have demonstrated anticancer activity through mechanisms like apoptosis induction and cell cycle arrest.[7]
-
Infectious Diseases: Bromo-substituted quinolinones have shown potent and selective antitrypanosomal activity, indicating potential applications in parasitic diseases.[7]
-
Agrochemicals: The quinoline core is also found in various agrochemicals, and novel derivatives are often screened for herbicidal or pesticidal properties.[8]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Bromo-8-methylisoquinolin-3-amine is not available, data from analogous bromo-substituted aromatic amines should be used to establish handling protocols.[9][10]
| Category | Recommendation |
| GHS Hazards (Predicted) | H302: Harmful if swallowed.[10] H312: Harmful in contact with skin.[10] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[11] Use only in a well-ventilated area or under a chemical fume hood.[12] |
| First Aid | Inhalation: Move person to fresh air.[11] Skin Contact: Wash off immediately with plenty of soap and water.[9] Eye Contact: Rinse cautiously with water for several minutes.[5] Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[5] |
| Storage | Keep container tightly closed.[5] Store in a cool, dry, well-ventilated place.[10] Consider storage under an inert atmosphere (e.g., argon) as some amine derivatives can be sensitive to air and light.[12] |
Conclusion and Future Directions
6-Bromo-8-methylisoquinolin-3-amine represents a promising, albeit underexplored, molecular scaffold for chemical and biological research. Its structural features, particularly the 3-amino group and the specific substitution on the benzo ring, make it an attractive candidate for development as a kinase inhibitor and a valuable building block for creating diverse chemical libraries.
Future research should prioritize:
-
Optimized Synthesis: Development and optimization of a reliable, scalable synthetic route to produce the compound in sufficient quantities for screening.
-
Full Characterization: Complete experimental characterization using NMR, MS, IR, and X-ray crystallography to confirm its structure and purity.
-
Biological Screening: Evaluation of its biological activity in relevant assays, starting with a broad panel of kinases and cancer cell lines.
This technical guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of 6-Bromo-8-methylisoquinolin-3-amine, a molecule with considerable potential in the field of drug discovery.
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